[(18)F]p-MPPF
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .
Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .
Chemical Reactions Analysis
Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions:
Reagents: Fluorine-18 source, precursor compound (p-MPPNO2)
Conditions: Heating (oil bath or microwave), appropriate solvents (e.g., acetonitrile), and catalysts if necessary.
Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .
Scientific Research Applications
p-[18F]MPPF is extensively used in scientific research, particularly in the field of neuroimaging. Its primary application is in PET imaging to study the distribution and density of serotonin 5-HT1A receptors in the brain. This has implications in understanding various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia .
Mechanism of Action
p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .
Comparison with Similar Compounds
[3H]8-OH-DPAT: A tritiated compound used for similar purposes but with different binding properties and imaging capabilities.
Uniqueness: p-[18F]MPPF is unique in its high selectivity and affinity for the serotonin 5-HT1A receptors, making it a preferred choice for studies focusing on the serotonergic system .
Properties
Molecular Formula |
C24H26FN5O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1 |
InChI Key |
ADELHWYAKAZUCR-FNNGWQQSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F] |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Synonyms |
4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide p-(18F)MPPF |
Origin of Product |
United States |
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